1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride
CAS No.: 859239-17-1
Cat. No.: VC12022900
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859239-17-1 |
|---|---|
| Molecular Formula | C10H12Cl2N2O |
| Molecular Weight | 247.12 g/mol |
| IUPAC Name | (5-pyridin-3-ylfuran-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H10N2O.2ClH/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8;;/h1-5,7H,6,11H2;2*1H |
| Standard InChI Key | KXUZSVVQGPGXJV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound consists of a furan ring (oxygen-containing heterocycle) fused to a pyridine moiety (nitrogen-containing heterocycle), with a methanamine group (-CHNH) at the 2-position of the furan ring. The dihydrochloride salt form enhances solubility and stability, a common modification for amine-containing pharmaceuticals . Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.12 g/mol |
| IUPAC Name | (5-Pyridin-3-ylfuran-2-yl)methanamine dihydrochloride |
| SMILES | C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl |
| InChI Key | KXUZSVVQGPGXJV-UHFFFAOYSA-N |
Structural Analysis
X-ray crystallography and spectroscopic studies (NMR, FTIR) confirm the planar geometry of the furan-pyridine system, with the amine group adopting a conformation perpendicular to the heterocyclic plane . The pyridine nitrogen participates in hydrogen bonding with the hydrochloride counterions, stabilizing the crystal lattice.
Synthesis and Derivative Design
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Coupling of Furan and Pyridine Moieties: A Suzuki-Miyaura cross-coupling between a furan boronic acid and a halopyridine (e.g., 3-bromopyridine) forms the biheterocyclic core .
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Introduction of the Amine Group: Bromination at the furan’s 2-position followed by nucleophilic substitution with ammonia or a protected amine yields the methanamine derivative .
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Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt.
Key Intermediates
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3-(5-Bromofuran-2-yl)pyridine: A critical intermediate for functionalization at the furan’s 2-position .
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Protected Amine Precursors: tert-Butoxycarbonyl (Boc) groups are often used to prevent undesired side reactions during synthesis .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The dihydrochloride salt exhibits moderate aqueous solubility (~10 mg/mL at 25°C) and stability across pH 2–7.4, making it suitable for oral formulation . Hydrolytic degradation is negligible under physiological conditions, though oxidative metabolism of the furan ring remains a potential liability .
Plasma Protein Binding and Clearance
In vitro studies predict moderate plasma protein binding () and hepatic clearance () in humans . The compound’s low brain penetration () suggests peripheral activity unless formulated for CNS delivery .
Biological Activity and Applications
Enzyme Inhibition
Structural analogs of this compound demonstrate inhibitory activity against:
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Cytochrome P450 2D6 (CYP2D6): Potentially modulating drug metabolism .
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Mycobacterial ATP Synthase: Related pyrazolo[1,5-a]pyrimidines show anti-tubercular activity (MIC < 1 µg/mL) .
Receptor Modulation
The furan-pyridine scaffold is a privileged structure in drug discovery, with applications in:
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